

Application Notes and Protocols: 2-Amino-5-isopropylthiophene-3-carboxamide in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Amino-5-isopropylthiophene-3-carboxamide

Cat. No.: B183072

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of **2-amino-5-isopropylthiophene-3-carboxamide** and its derivatives. The 2-aminothiophene scaffold is a recognized building block in the development of biologically active compounds, demonstrating a range of activities relevant to the agrochemical industry.^[1]

Agrochemical Applications

Substituted 2-aminothiophene-3-carboxamides are versatile precursors for the synthesis of various agrochemicals.^[1] The primary application highlighted in the literature for this class of compounds is in the development of novel fungicides. Furthermore, derivatives have also been investigated for insecticidal and herbicidal activities.

Fungicidal Activity

Thiophene-3-carboxamide derivatives have shown significant potential as fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the mitochondrial electron transport chain in fungi, a crucial pathway for energy production.^{[2][3]} This mode of action is a well-established target for commercial fungicides.

Several studies have demonstrated the efficacy of thiophene carboxamide derivatives against a range of plant pathogenic fungi. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have exhibited potent activity against *Sclerotinia sclerotiorum*.^{[2][3]} The structure-activity relationship (SAR) of these compounds is a key area of research, with modifications to the N-substituent on the amide and the alkyl group on the thiophene ring influencing the fungicidal spectrum and efficacy.^[4]

Table 1: Fungicidal Activity of Thiophene Carboxamide Derivatives

Compound	Target Pathogen	EC50 (mg/L)	Reference
4a	<i>Pseudoperonospora cubensis</i>	4.69	^[5]
4f	<i>Pseudoperonospora cubensis</i>	1.96	^[5]
4i	<i>Sclerotinia sclerotiorum</i>	0.140 ± 0.034	^{[2][3]}
4g	<i>Sclerotinia sclerotiorum</i>	1.1 (approx.)	^{[2][3]}
4h	<i>Sclerotinia sclerotiorum</i>	1.1 (approx.)	^{[2][3]}
Boscalid (Reference)	<i>Sclerotinia sclerotiorum</i>	0.645 ± 0.023	^{[2][3]}

Table 2: SDH Inhibitory Activity of Thiophene Carboxamide Derivatives

Compound	IC50 (µM)	Reference
4g	1.01 ± 0.21	^{[2][3]}
4i	4.53 ± 0.19	^{[2][3]}
Boscalid (Reference)	3.51 ± 2.02	^{[2][3]}

Insecticidal and Herbicidal Activities

While the primary focus has been on fungicidal properties, the 2-aminothiophene scaffold has also been explored for other agrochemical applications. Certain thienylpyridine and thienylthieno[2,3-b]pyridine derivatives have demonstrated insecticidal activity against pests such as *Aphis gossypi*.^[6] Additionally, some pyrimidine carboxylic acid derivatives containing a substituted phenyl group, which can be synthesized from aminothiophene precursors, have been investigated as herbicides.

Synthesis Protocols

The most common and efficient method for synthesizing the 2-aminothiophene core is the Gewald reaction, a one-pot, multicomponent condensation.^[1] This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Protocol 1: Synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide via Gewald Reaction

This protocol describes a plausible method for the synthesis of the title compound based on the established Gewald reaction for analogous 5-alkyl derivatives. The ketone, 3-methyl-2-butanone, will provide the isopropyl group at the 5-position of the thiophene ring.

Materials:

- 3-Methyl-2-butanone
- Cyanoacetamide
- Elemental Sulfur
- Morpholine (or another suitable base like triethylamine)
- Ethanol
- Ice bath
- Filtration apparatus

- Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide (10 mmol) and 3-methyl-2-butanone (10 mmol) in ethanol (30 mL).
- To this solution, add elemental sulfur (10 mmol) and morpholine (2 mmol) as a catalyst.
- Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
- Collect the crude product by vacuum filtration and wash with cold ethanol.
- Purify the crude product by recrystallization from a suitable solvent to yield **2-amino-5-isopropylthiophene-3-carboxamide**.

Expected Outcome:

A solid product with a defined melting point. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

2-Aminothiophene-3-carboxamides are excellent starting materials for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which also exhibit a wide range of biological activities.^{[7][8]}

Materials:

- **2-Amino-5-isopropylthiophene-3-carboxamide** (from Protocol 1)
- Formamide

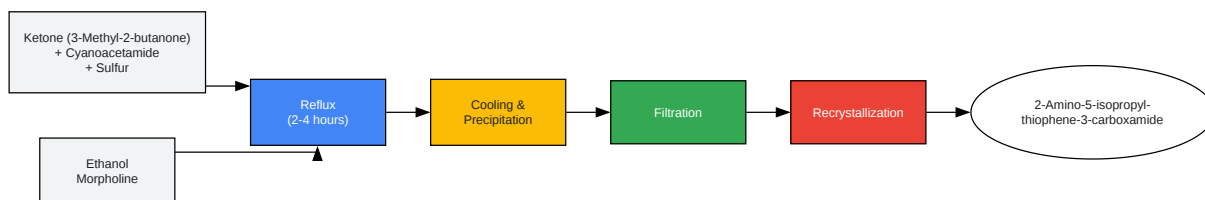
- Phosphorus oxychloride (POCl_3) (optional, for chlorination)
- Substituted amine (for subsequent nucleophilic substitution)
- Suitable solvent (e.g., DMF, dioxane)

Procedure:

- **Cyclization:** In a round-bottom flask, heat a mixture of **2-amino-5-isopropylthiophene-3-carboxamide** (10 mmol) and an excess of formamide (e.g., 20 mL) at reflux (around 210 °C) for 4-6 hours.
- Cool the reaction mixture and pour it into ice water.
- Collect the precipitated solid, which is the 4-hydroxythieno[2,3-d]pyrimidine derivative, by filtration, wash with water, and dry.
- **(Optional) Chlorination:** To introduce further functionality, the 4-hydroxy group can be converted to a chloro group. Reflux the product from the previous step with an excess of phosphorus oxychloride for 2-3 hours. Carefully quench the reaction mixture by pouring it onto crushed ice. Collect the 4-chlorothieno[2,3-d]pyrimidine derivative by filtration.
- **Nucleophilic Substitution:** The 4-chloro derivative can be reacted with various nucleophiles, such as primary or secondary amines, to introduce a diverse range of substituents. Dissolve the 4-chloro compound (5 mmol) in a suitable solvent like ethanol or isopropanol, add the desired amine (5.5 mmol) and a base like triethylamine (if necessary), and reflux for 2-4 hours.
- After completion, cool the reaction mixture, and the product will often precipitate. Collect the product by filtration and purify by recrystallization.

Visualizations

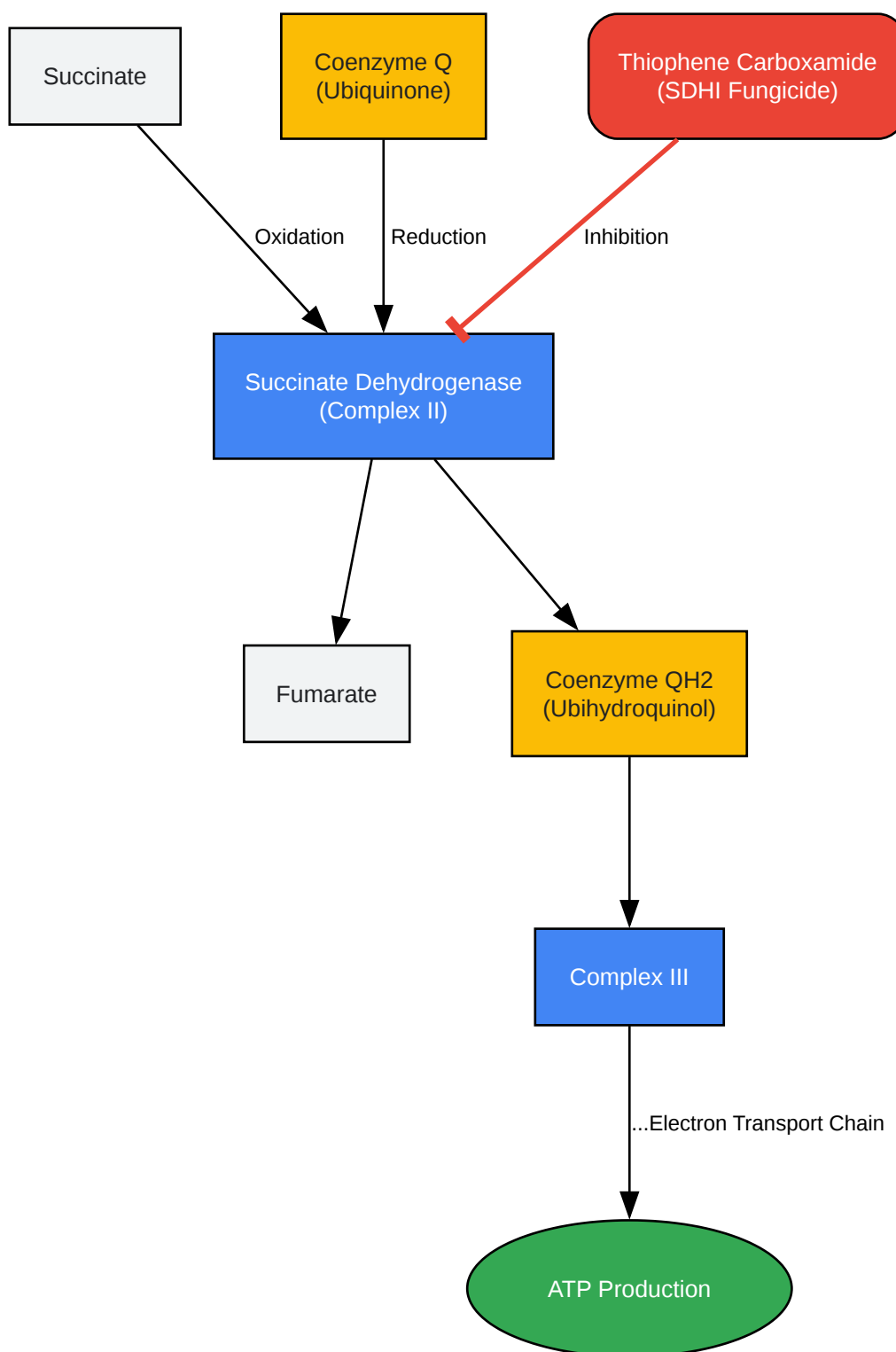
Experimental Workflow: Gewald Synthesis



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Caption: Workflow for the Gewald synthesis of **2-amino-5-isopropylthiophene-3-carboxamide**.

Signaling Pathway: SDHI Mode of Action



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Caption: Inhibition of the fungal respiratory chain by SDHI fungicides.

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